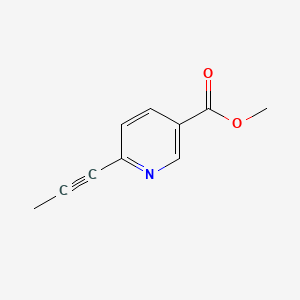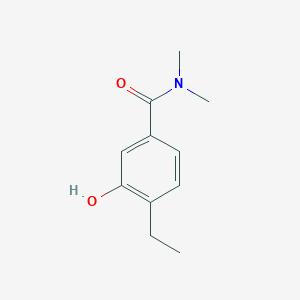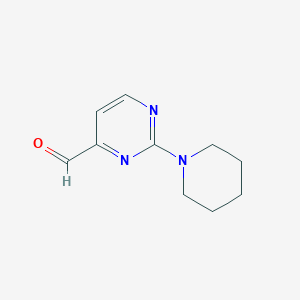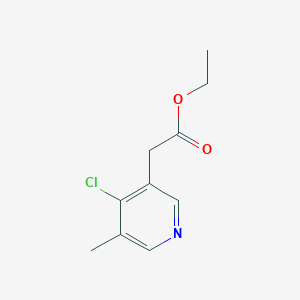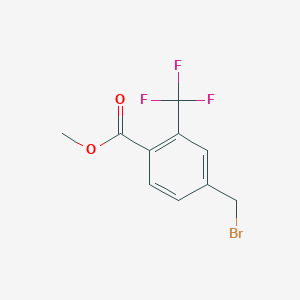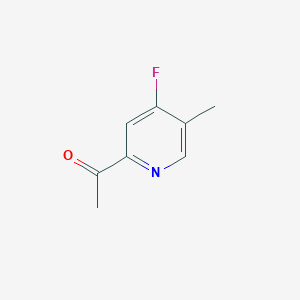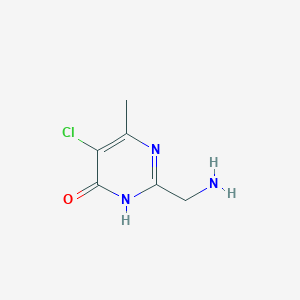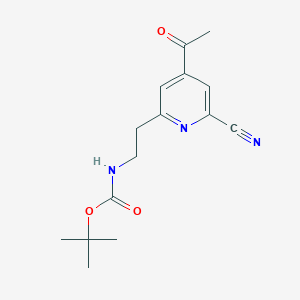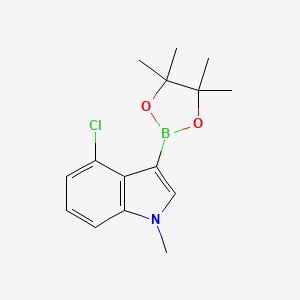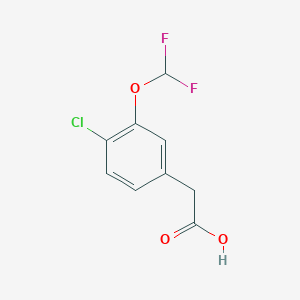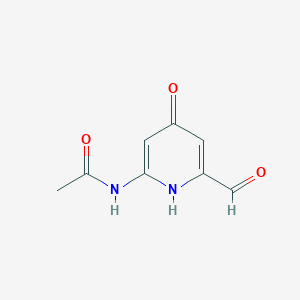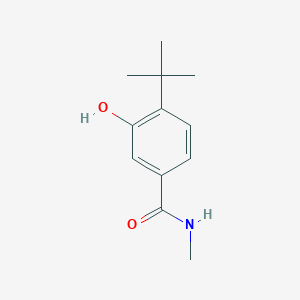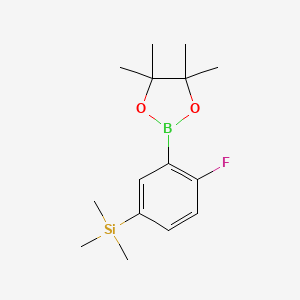
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane is a complex organic compound that features both boron and silicon atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane typically involves a multi-step process. One common method includes the reaction of 4-fluorophenylboronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process is carefully monitored to maintain the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Palladium Catalysts: Used in coupling reactions, often in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions, which are valuable in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo coupling reactions makes it valuable in the creation of polymers and advanced materials .
Biology and Medicine
The compound is explored for its potential in drug discovery and development. Its unique structure allows for the modification of biologically active molecules, potentially leading to new therapeutic agents .
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in electronics and nanotechnology .
Mecanismo De Acción
The mechanism by which (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The boron atom in the dioxaborolane ring can coordinate with various nucleophiles, facilitating substitution and coupling reactions. The silicon atom provides stability and enhances the compound’s reactivity under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane stands out due to the presence of both boron and silicon atoms. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields .
Propiedades
Fórmula molecular |
C15H24BFO2Si |
|---|---|
Peso molecular |
294.25 g/mol |
Nombre IUPAC |
[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H24BFO2Si/c1-14(2)15(3,4)19-16(18-14)12-10-11(20(5,6)7)8-9-13(12)17/h8-10H,1-7H3 |
Clave InChI |
IEXNHKSELWSVRB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[Si](C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


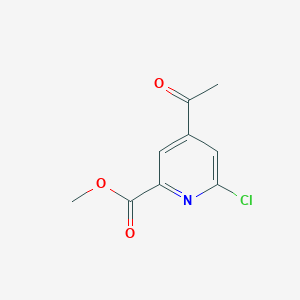
![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)
